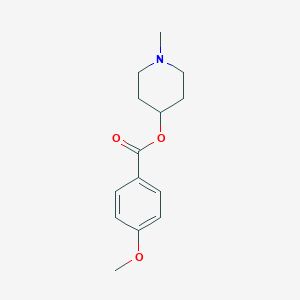![molecular formula C14H18N2O6S2 B257407 N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide, also known as AG-013736, is a small molecule inhibitor that targets the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit angiogenesis, the formation of new blood vessels which is essential for tumor growth and metastasis.
Mecanismo De Acción
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide targets the VEGF receptor tyrosine kinase, which is a key mediator of angiogenesis. By inhibiting this pathway, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its specificity for the VEGF receptor tyrosine kinase. This compound has been shown to have minimal off-target effects, which is important for the development of safe and effective cancer therapies. However, one limitation of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its poor solubility, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are a number of future directions for the study of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide. One potential area of research is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the optimal dosing and treatment regimens for N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in different cancer types. Finally, the potential use of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with other targeted therapies or immunotherapies should also be explored.
Métodos De Síntesis
The synthesis of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide involves several steps, including the reaction of 3-acetyl-6-methoxy-2-methylindole with methanesulfonyl chloride to form the corresponding mesylate. The mesylate is then reacted with sodium azide to form the corresponding azide, which is reduced to the amine using palladium on carbon. The amine is then reacted with methanesulfonyl chloride to form N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide.
Aplicaciones Científicas De Investigación
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to inhibit angiogenesis and tumor growth in a variety of cancer types, including breast, lung, and colon cancer. Clinical trials have also demonstrated the potential efficacy of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with chemotherapy for the treatment of advanced solid tumors.
Propiedades
Nombre del producto |
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide |
|---|---|
Fórmula molecular |
C14H18N2O6S2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(3-acetyl-6-methoxy-2-methyl-1-methylsulfonylindol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N2O6S2/c1-8-14(9(2)17)10-6-11(15-23(4,18)19)13(22-3)7-12(10)16(8)24(5,20)21/h6-7,15H,1-5H3 |
Clave InChI |
ZPAWQPGVGHGBCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)





![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)